molecular formula C13H14N4O3 B11849360 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one CAS No. 66234-46-6

6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one

Cat. No.: B11849360
CAS No.: 66234-46-6
M. Wt: 274.28 g/mol
InChI Key: VRXGGNPZJIPSGS-UHFFFAOYSA-N
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Description

6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one (CAS 66234-46-6) is a quinazolin-4-one derivative with a molecular formula of C13H14N4O3 and a molecular weight of 274.28 g/mol . This compound features a nitro group and a piperidine substituent on its quinazoline core, a structure known to be of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, the 2-(piperidin-1-yl)quinazolin-4-amine scaffold has been extensively investigated for its potent antitubercular properties . Research on this related class of compounds has demonstrated that the piperidine moiety at the 2-position is a key determinant of activity against Mycobacterium tuberculosis , suggesting potential pathways for the exploration of this nitro-analogue . This chemical is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66234-46-6

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

6-nitro-7-piperidin-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C13H14N4O3/c18-13-9-6-12(17(19)20)11(7-10(9)14-8-15-13)16-4-2-1-3-5-16/h6-8H,1-5H2,(H,14,15,18)

InChI Key

VRXGGNPZJIPSGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N=CNC3=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of Preformed Quinazolinones

Nitrating agents such as fuming nitric acid in sulfuric acid selectively target the electron-rich C6 position. For example, 7-(piperidin-1-yl)quinazolin-4(1H)-one treated with HNO3/H2SO4 at 0°C for 2 hours yields this compound in 70% yield. The piperidine group’s electron-donating nature directs nitration to the adjacent position.

Nitration of Anthranilic Acid Precursors

Alternatively, nitration can precede cyclization. 5-Nitroanthranilic acid is synthesized by nitrating anthranilic acid using a mixture of HNO3 and H2SO4 at 0–5°C. This method ensures regioselectivity, as the amino group directs nitration to the para position. Subsequent acylation and cyclization yield the nitro-substituted quinazolinone.

Eco-Friendly and Catalytic Approaches

Recent advancements emphasize sustainable methodologies. A microwave-assisted protocol using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent achieves cyclization in 30 minutes with 90% yield. Catalytic systems, such as K2CO3 in methanol, reduce reliance on harsh acids. For the target compound, combining microwave irradiation with piperidine substitution in 2-MeTHF could enhance efficiency and sustainability.

Characterization and Purity Assessment

Synthetic intermediates and final products are characterized via:

  • 1H/13C NMR : Confirms substitution patterns and purity. For example, the C7 piperidinyl proton appears as a triplet at δ 3.75 ppm (J = 6.2 Hz).

  • HPLC : Purity >95% is achievable using phosphoryl chloride-mediated chlorination.

  • X-ray crystallography : Validates molecular structure, as demonstrated for related intermediates.

Challenges and Optimization Opportunities

Key challenges include:

  • Regioselectivity in nitration : Competing nitration at C5 or C8 positions necessitates careful control of reaction conditions.

  • Piperidine substitution efficiency : Steric hindrance from the nitro group can slow SNAr kinetics, requiring elevated temperatures.

Optimization strategies:

  • Lewis acid catalysts : AlCl3 or FeCl3 may enhance nitration regioselectivity.

  • Phase-transfer catalysis : Accelerates piperidine substitution under milder conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-7-(piperidin-1-yl)quinazolin-4(1H)-one.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of quinazolinones, including 6-nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one, exhibit potent anticancer properties. A study highlighted the cytotoxic effects of related compounds against various human cancer cell lines, including melanoma and lung carcinoma cells. The mechanism of action appears to involve disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Key Findings:

  • Cytotoxicity: Compounds similar to this compound show low IC50 values against multiple cancer cell lines.
  • Mechanism: Induction of G2/M phase cell cycle arrest and modulation of cell cycle regulatory proteins like cyclin B1 and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have shown promising antibacterial activity. Studies suggest that this compound may be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves interference with bacterial cell wall synthesis or function .

Key Findings:

  • Antibacterial Efficacy: Demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Potential Use: Could serve as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Efficacy

A study explored the effects of synthesized quinazolinones on human cancer cells. Among the tested compounds, those with piperidine substitutions showed enhanced cytotoxicity. The study used Trypan blue exclusion assays to evaluate cell viability after treatment with various concentrations of the compounds. The results indicated that 6-nitro derivatives were particularly effective at low concentrations, suggesting their potential as lead compounds in anticancer drug development .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized quinazolinones, including 6-nitro derivatives. Using the agar well diffusion method, researchers assessed the effectiveness of these compounds against several pathogenic bacteria. The findings revealed significant inhibition zones for certain derivatives, indicating their potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitro group and the piperidinyl moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 7

The substituent at position 7 significantly impacts electronic, steric, and spectroscopic properties. Key comparisons include:

2.1.1. Sulfonyl vs. Piperidinyl Groups
  • 6-Nitro-7-tosylquinazolin-4(3H)-one (Tosyl = -SO₂-C₆H₄-CH₃): Exhibits strong electron-withdrawing effects due to the sulfonyl group, reducing electron density on the quinazolinone core. NMR Data: Distinct methyl group signals at C-4' (δ ~2.4 ppm for ¹H; δ ~21 ppm for ¹³C) . MS: Molecular ion peaks at m/z 343.97 ([M−H]⁻) and 368.0330 ([M+Na]⁺) .
  • 6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one :

    • The piperidinyl group is electron-donating, increasing basicity and altering solubility.
    • Expected NMR: Piperidine protons (δ ~1.5–3.0 ppm for ¹H; δ ~25–50 ppm for ¹³C) and absence of sulfonyl-related signals.
2.1.2. Fluorinated Analog
  • 7-Fluoro-6-nitroquinazolin-4(1H)-one: Fluorine’s electronegativity enhances polarity and metabolic stability. Expected red-shifted UV-Vis absorption compared to non-fluorinated analogs due to increased electron-withdrawing effects .

Spectroscopic and Physical Properties

2.2.1. UV-Vis Absorption Trends

Quinazolinones with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit red-shifted absorption maxima in polar aprotic solvents like DMSO compared to polar protic solvents (e.g., acetic acid) . For example:

  • 6-Nitro-7-tosylquinazolin-4(3H)-one : Absorption maxima in DMSO likely near 350–400 nm (extrapolated from similar compounds in ).
  • Piperidinyl analog : Reduced red-shift compared to sulfonyl derivatives due to weaker electron-withdrawing effects.
2.2.2. Melting Points and Solubility
  • Sulfonyl derivatives (e.g., tosyl, phenylsulfonyl) generally exhibit higher melting points (>190°C) due to strong intermolecular interactions .
  • Piperidinyl derivatives may have lower melting points (~140–160°C) and improved solubility in organic solvents .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent at C7 Molecular Weight* ¹³C-NMR (C-7) Melting Point (°C)
This compound Piperidin-1-yl ~317.3 ~50–60 ppm 140–160 (est.)
6-Nitro-7-tosylquinazolin-4(3H)-one Tosyl 345.3 ~125 ppm (SO₂) 195–197
7-Fluoro-6-nitroquinazolin-4(1H)-one Fluoro 209.1 ~150 ppm (C-F) Not reported

*Calculated from molecular formulas.

Biological Activity

Introduction

6-Nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one, also known by its CAS number 66234-46-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.

Basic Information

PropertyValue
Molecular FormulaC13H14N4O3
Molecular Weight258.28 g/mol
Density1.43 g/cm³
Boiling Point514.9 °C
Melting PointNot Available

Structural Characteristics

The compound features a quinazolinone core with a nitro group at the 6-position and a piperidine ring at the 7-position, which contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells . The presence of the nitro group is often critical for maintaining activity.

Case Study: Antitumor Efficacy

A study demonstrated that modifications to the quinazolinone scaffold could enhance antitumor efficacy. The introduction of specific substituents led to increased potency against MCF-7 cells, with IC50 values reported as low as 4.4 μM for certain analogs .

Antiviral Activity

This compound has also been investigated for its antiviral properties. A related compound was shown to significantly reduce viral plaques in vitro at concentrations as low as 5 μM, indicating potential use in antiviral therapies . The mechanism appears to involve inhibition of viral replication processes.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at the piperidine ring and variations in the nitro group significantly affect biological activity:

ModificationEffect on Activity
Replacement of nitro groupLoss of potency
Alterations on piperidineVariable effects
Presence of specific aryl groupsEnhanced activity

These findings suggest that careful tuning of the molecular structure can optimize therapeutic effects.

Q & A

What are the common synthetic routes for 6-nitro-7-(piperidin-1-yl)quinazolin-4(1H)-one, and how can reaction yields be optimized?

Category: Basic Synthesis
Answer:
The compound is typically synthesized via sequential C-N cross-coupling and intramolecular amidation. A validated protocol involves:

  • Step 1: Reacting 2-bromo-5-nitrobenzoic acid methyl ester with 4-Boc-piperazine-1-carboxamidine under palladium-catalyzed coupling conditions to form a nitro-substituted intermediate.
  • Step 2: Boc deprotection followed by cyclization via intramolecular amidation to yield the quinazolinone core.
    Yield optimization strategies include:
    • Using anhydrous DMF as a solvent to minimize side reactions.
    • Monitoring reaction progress via TLC or LC-MS to terminate at peak conversion.
    • Purifying intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to avoid carryover impurities.
      Reported yields range from 75–90% for analogous derivatives .

What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Category: Basic Characterization
Answer:
Key techniques include:

  • ¹H/¹³C NMR: To verify substituent positions (e.g., nitro and piperidinyl groups). For example, the piperidinyl protons resonate at δ 1.5–3.5 ppm in CDCl₃, while aromatic protons appear downfield (δ 7.5–8.5 ppm) .
  • IR Spectroscopy: Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance .

How can researchers resolve contradictions in spectral data for structurally similar analogs?

Category: Advanced Data Analysis
Answer:
Discrepancies in NMR or mass data often arise from:

  • Substituent effects: Electron-withdrawing groups (e.g., nitro) deshield neighboring protons, shifting signals upfield. Compare with analogs like 6-nitro-7-tosylquinazolin-4(3H)-one, where tosyl substitution alters C-7 carbon chemical shifts by 2–3 ppm .
  • Tautomerism: Quinazolinone derivatives may exhibit keto-enol tautomerism, resolved via 2D NMR (e.g., NOESY) or computational modeling .
  • Resolution: Use deuterated solvents with controlled pH and temperature to stabilize dominant tautomers.

What computational methods are recommended for studying this compound’s bioactivity?

Category: Advanced Computational Modeling
Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., HDAC8). Prepare protein structures via the PDB and assign charges using AMBER force fields .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess ligand-protein stability. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivative design .

How should in vitro antitumor activity assays be designed for quinazolinone derivatives?

Category: Basic Bioactivity Screening
Answer:

  • Cell Lines: Use panels including drug-resistant cancers (e.g., MCF-7/ADR for breast cancer) .
  • Protocol:
    • Treat cells with 0.1–100 µM compound for 72 hours.
    • Assess viability via MTT assay (λ = 570 nm).
    • Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
  • Controls: Include cisplatin and DMSO vehicle. Reported IC₅₀ values for active analogs range from 2–15 µM .

How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Category: Advanced SAR Studies
Answer:
Key SAR insights:

  • Nitro Group: Essential for electron-deficient aromatic rings, enhancing DNA intercalation or kinase inhibition. Removal reduces activity by >50% .
  • Piperidinyl Substituents: N-Alkylation (e.g., Boc protection) improves solubility and bioavailability. Replacements with morpholine reduce potency .
  • Quinazolinone Core: Oxidation to dihydroquinazolinones increases planarity, enhancing intercalation .

What crystallographic strategies are recommended for resolving this compound’s structure?

Category: Advanced Crystallography
Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement: Employ SHELXL for small-molecule refinement. Key steps:
    • Assign anisotropic displacement parameters.
    • Model disorder using PART instructions.
    • Validate via R-factor (<5%) and Hirshfeld surface analysis .

What purification methods are optimal for isolating this compound from reaction mixtures?

Category: Basic Purification
Answer:

  • Crude Isolation: Precipitate using ice-cold methanol, then filter.
  • Chromatography: Use reverse-phase HPLC (C18 column, ACN/H₂O gradient) for >95% purity. For scale-up, switch to flash chromatography (ethyl acetate/hexane) .
  • Crystallization: Recrystallize from ethanol/water (1:3 v/v) to obtain needle-shaped crystals suitable for XRD .

How can alternative synthetic routes (e.g., biocatalytic or mechanochemical) improve efficiency?

Category: Advanced Synthesis Optimization
Answer:

  • Biocatalytic Methods: Use α-amylase to catalyze cyclization in aqueous media, reducing solvent waste. Yields for analogous quinazolinones reach 80–85% .
  • Mechanochemical Synthesis: Grind reactants (e.g., aldehyde and hydrazide) with K₂CO₃ in a ball mill (30 Hz, 1 hour). Achieves 90% conversion with minimal byproducts .

How should researchers analyze conflicting bioactivity data across structurally similar analogs?

Category: Advanced Data Contradiction Analysis
Answer:

  • Dose-Response Curves: Ensure consistent assay conditions (e.g., cell density, serum concentration). Outliers may arise from compound degradation—validate via LC-MS .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values.
  • Meta-Analysis: Cross-reference with databases like PubChem to identify trends (e.g., nitro derivatives consistently show higher potency) .

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